![molecular formula C13H9NOS B018476 Dibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 3159-07-7](/img/structure/B18476.png)
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Overview
Description
Dibenzo[b,f][1,4]thiazepin-11(10H)-one (DBTO) is a tricyclic lactam featuring a seven-membered thiazepine ring fused with two benzene rings. Its structure includes a sulfur atom in the thiazepine ring and a ketone group at position 11 (Figure 1). DBTO is a critical intermediate in synthesizing quetiapine, a widely used antipsychotic drug . Pharmacologically, DBTO derivatives exhibit diverse activities, including HIV inhibition, leukotriene antagonism, and calcium channel modulation . Its synthesis typically involves phosphorus oxychloride-mediated chlorination of the lactam, followed by nucleophilic substitution with piperazine derivatives .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of quetiapine , which is a medication primarily used to treat schizophrenia and bipolar disorder. Quetiapine targets several receptors in the brain, including serotonin and dopamine receptors.
Mode of Action
As an intermediate in the synthesis of quetiapine , it may share some of the latter’s mechanisms, which involve modulating neurotransmitter activity in the brain.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine is currently unavailable
Result of Action
As an intermediate in the synthesis of quetiapine , it may contribute to the therapeutic effects of the latter, which include reducing symptoms of schizophrenia and bipolar disorder.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c .
Biological Activity
Dibenzo[b,f][1,4]thiazepin-11(10H)-one (DBTO) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of DBTO, supported by relevant research findings and data tables.
DBTO is characterized by its molecular formula and a molar mass of approximately 227.28 g/mol. It appears as a white crystalline solid with a melting point of 265 °C and is slightly soluble in DMSO when heated. The compound can be synthesized through various methods, including one-pot reactions involving thioxanthen-9-one derivatives or S-arylation techniques using disulfides .
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₃H₉NOS |
Molar Mass | 227.28 g/mol |
Melting Point | 265 °C |
Solubility | Slightly in DMSO (heated) |
Density | 1.292 g/cm³ (predicted) |
pKa | 12.40 (predicted) |
Antimicrobial Properties
Research indicates that DBTO and its derivatives exhibit significant antimicrobial activity against various bacterial strains. A study reported that certain dibenzothiazepine analogues, including DBTO, demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli. For example, specific derivatives showed reductions in bacterial counts to approximately 0.4% and 3-4%, respectively, compared to negative controls .
Table 2: Antimicrobial Activity of Dibenzo[b,f][1,4]thiazepin Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
DBTO Derivative A | Staphylococcus aureus | Significant reduction |
DBTO Derivative B | Escherichia coli | Moderate reduction |
DBTO | Staphylococcus aureus | Effective |
DBTO | Escherichia coli | Effective |
Antitumor Activity
In addition to its antibacterial properties, DBTO has been investigated for its antitumor potential. Certain analogues have shown promise in inhibiting tumor cell proliferation in vitro. The mechanisms underlying these effects often involve the modulation of cellular signaling pathways associated with cancer progression .
Case Studies
- Synthesis and Characterization : A study conducted by researchers synthesized various derivatives of DBTO through innovative methods such as one-pot S-arylation. The resulting compounds were characterized using IR and NMR spectroscopy, confirming their structural integrity and potential for biological activity .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of substituted dibenzo[b,f][1,4]thiazepines against both Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited notable antimicrobial activity, suggesting their potential as therapeutic agents in treating bacterial infections .
Scientific Research Applications
Pharmaceutical Development
Role as a Drug Scaffold
Dibenzo[b,f][1,4]thiazepin-11(10H)-one serves as a scaffold for the design of new pharmaceuticals. Its structure is particularly relevant in developing antipsychotic and antidepressant medications. Research indicates that derivatives of this compound may offer therapeutic benefits with fewer side effects compared to traditional drugs like phenothiazines and butyrophenones, which are commonly used in psychiatric treatment .
Case Study: Quetiapine
Quetiapine, an atypical antipsychotic, is a prominent example of a drug derived from the dibenzo[b,f][1,4]thiazepin scaffold. It is used to treat schizophrenia and bipolar disorder. Research has shown that quetiapine's efficacy is linked to its ability to modulate various neurotransmitter systems, including serotonin and dopamine receptors .
Neuropharmacology
Effects on Neurotransmitter Systems
Studies have demonstrated that this compound and its derivatives impact neurotransmitter systems significantly. Researchers explore these effects to develop novel treatments for mental health disorders, aiming to improve the understanding of conditions such as depression and anxiety .
Research Findings
A study highlighted the potential of dibenzo[b,f][1,4]thiazepin derivatives in enhancing cognitive function and reducing anxiety-like behaviors in animal models. These findings suggest that compounds within this class may offer new avenues for treating cognitive deficits associated with psychiatric disorders .
Material Science
Advanced Material Applications
this compound is investigated for its properties in creating advanced materials. Its unique chemical structure allows it to be used in synthesizing polymers and coatings with specific thermal and mechanical characteristics. This application is crucial for developing materials used in electronics and protective coatings .
Organic Synthesis
Key Intermediate in Organic Chemistry
This compound acts as a vital intermediate in organic synthesis, facilitating the production of complex organic molecules. It enables more efficient pathways for synthesizing various chemical compounds, which is essential for both academic research and industrial applications .
Synthesis Methodology
Recent advancements include environmentally friendly methods for synthesizing this compound using basic aqueous solutions and heterogeneous catalysts. This approach reduces the reliance on hazardous organic solvents while maintaining high yield and purity .
Biological Research
Potential Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Investigations into these biological activities could lead to the development of new therapeutic agents targeting various diseases .
Application Area | Description | Example/Case Study |
---|---|---|
Pharmaceutical Development | Scaffold for drug design; potential for fewer side effects | Quetiapine (antipsychotic) |
Neuropharmacology | Modulates neurotransmitter systems; implications for mental health treatments | Cognitive enhancement studies |
Material Science | Used in advanced materials; specific thermal/mechanical properties | Polymers and coatings |
Organic Synthesis | Key intermediate for complex organic molecules | Environmentally friendly synthesis methods |
Biological Research | Investigated for antimicrobial/anticancer properties | Ongoing studies on therapeutic agents |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize dibenzo[b,f][1,4]thiazepin-11(10H)-one and its derivatives?
The compound is synthesized via classical methods such as Ullmann reactions followed by reductions, or multicomponent reactions like Ugi and Petasis. For example, derivatives with phenylvinyl moieties were prepared to enhance binding affinity to PEX14, a protein target in trypanosomiasis research . Denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides is another key step for intramolecular cyclization, optimized with bases like KOH or Et₃N .
Q. How is the structural conformation of this compound characterized, and what implications does this have for receptor binding?
X-ray crystallography reveals a boat-shaped conformation of the central seven-membered thiazepine ring, with partial sp² hybridization at the nitrogen atom. This conformation facilitates interactions with aromatic residues in receptor binding pockets, as observed in PEX14 ligand studies . 2D protein NMR and AlphaScreen assays are used to validate binding modes .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
AlphaScreen technology measures protein-protein interaction (PPI) inhibition (e.g., PEX14-PEX5 in Trypanosoma), while cellular assays against T. brucei and T. cruzi assess trypanocidal activity. Mid-micromolar IC₅₀ values are typical, necessitating further optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR studies focus on substituents at the 2- and 11-positions. Chlorination at position 2 (e.g., 2-chloro derivatives) improves metabolic stability, while piperazine or phenylvinyl groups at position 11 enhance PEX14 affinity . Computational docking (e.g., Glide SP) helps predict binding poses and prioritize synthetic targets .
Q. What strategies resolve contradictory data between in vitro binding assays and cellular activity?
Discrepancies may arise from poor membrane permeability or off-target effects. Use prodrug strategies (e.g., esterification) to improve bioavailability, or employ CRISPR-Cas9 knockdown to confirm target specificity . Parallel artificial membrane permeability assays (PAMPA) can diagnose transport limitations .
Q. How does the choice of synthetic route impact scalability and purity for pharmacological studies?
Multicomponent reactions (e.g., Ugi) offer atom economy but may require HPLC purification for complex residues. One-pot syntheses using pyrophosphoryl chloride reduce reaction steps and improve yields (e.g., quetiapine synthesis from 97% starting material purity) . Monitor byproducts like 5,5-dioxide derivatives using LC-MS .
Q. What computational tools are effective in predicting metabolic stability of thiazepinone derivatives?
ADMET predictors (e.g., SwissADME) identify metabolic soft spots, such as oxidation of the sulfur atom or hydrolysis of the lactam ring. Introduce electron-withdrawing groups (e.g., -CF₃) or fluorination to block cytochrome P450-mediated degradation .
Q. Methodological Considerations
Q. How to optimize reaction conditions for denitrocyclization to minimize byproducts?
Screening bases (e.g., K₂CO₃ vs. Et₃N) and solvents (DMF vs. DMSO) at 80–120°C improves yields. Use microwave-assisted synthesis to reduce reaction time from hours to minutes .
Q. What analytical techniques validate the purity of this compound in complex matrices?
High-resolution mass spectrometry (HR-MS) confirms molecular integrity, while ¹H/¹³C NMR detects regioisomeric impurities. For quantification, UPLC with a C18 column and UV detection at 254 nm is recommended .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one
- Structural Difference : Replaces sulfur with oxygen in the heterocyclic ring, forming an oxazepine core .
- Synthesis: Similar to DBTO but requires phenolic precursors. For example, 2-nitrobenzoic acids are cyclized under reductive conditions to form oxazepinones .
- Pharmacology: Oxazepinones display distinct receptor affinities.
- Applications : Used in labeled forms (e.g., carbon-14) for pharmacokinetic studies, similar to DBTO’s role in quetiapine synthesis .
Dibenzo[b,e][1,4]diazepin-11(10H)-one
- Structural Difference : Contains two nitrogen atoms in the seven-membered ring (diazepine) instead of sulfur .
- Synthesis : Requires diamine intermediates and cyclization via carbonylation or amide coupling .
- Pharmacology: Diazepinones are explored as anxiolytics and anticonvulsants, leveraging their enhanced hydrogen-bonding capacity due to the additional nitrogen .
- Flexure Angle : The diazepine ring exhibits a larger interplanar angle (~120°) compared to DBTO (108.4°), reducing calcium channel antagonism potency .
Dibenzo[b,f]thiepin-10(11H)-one
- Structural Difference : Features a thiepin ring (sulfur-containing seven-membered ring without nitrogen) instead of thiazepine .
- Synthesis: Derived from thiophenol precursors via Friedel-Crafts acylation .
- Pharmacology : Lacks the lactam group, reducing its ability to interact with amine receptors. Primarily studied for its sulfur-based redox activity .
Comparative Analysis of Key Properties
Table 1: Structural and Pharmacological Comparison
Mechanistic and Functional Insights
- Calcium Channel Antagonism: DBTO derivatives (e.g., 10-alkylpiperazinyl analogs) show moderate activity due to their optimal flexure angle (108.4°), which balances steric and electronic interactions with L-type channels . Oxazepinones, with larger angles, exhibit weaker binding.
- Antipsychotic Activity: Quetiapine’s efficacy stems from DBTO’s ability to undergo chlorination and subsequent piperazine substitution, enhancing dopamine D2 and serotonin 5-HT2A receptor antagonism . Diazepinones, while structurally similar, lack the sulfur atom’s electron-withdrawing effects, reducing neuroleptic potency.
- Metabolic Stability: DBTO’s lactam ring enhances metabolic stability compared to thiepinones, which are prone to oxidative degradation .
Properties
IUPAC Name |
5H-benzo[b][1,4]benzothiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERDTBXBYNZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953553 | |
Record name | Dibenzo[b,f][1,4]thiazepin-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3159-07-7 | |
Record name | Dibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3159-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzothiazepinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[b,f][1,4]thiazepin-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thia-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZOTHIAZEPINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL6FG1E3WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.